molecular formula C13H10ClN3O B15066039 2-(4-chloro-2-methoxyphenyl)-3H-imidazo[4,5-c]pyridine CAS No. 87359-22-6

2-(4-chloro-2-methoxyphenyl)-3H-imidazo[4,5-c]pyridine

Cat. No.: B15066039
CAS No.: 87359-22-6
M. Wt: 259.69 g/mol
InChI Key: DEAWTTHPBVPCAB-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methoxyphenyl)-3H-imidazo[4,5-c]pyridine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This imidazo[4,5-c]pyridine derivative is part of a class of nitrogen-containing heterocycles recognized for their diverse biological activities and potential as kinase inhibitors . While specific pharmacological data for this exact compound is limited in the public domain, closely related structural analogs have demonstrated substantial research value. In particular, imidazo[4,5-c]pyridin-2-one derivatives have been identified as promising inhibitors of Src family kinases (SFKs), which are key targets in oncology research for diseases such as Glioblastoma multiforme (GBM) . These related compounds have shown potent antiproliferative activity against GBM cell lines (including U87, U251, and T98G) in vitro, comparable to established research compounds like PP2 . The mechanism of action for this class is typically through competitive inhibition at the ATP-binding site of tyrosine kinases . Furthermore, in silico ADME predictions for active imidazo[4,5-c]pyridine analogs suggest properties that align with the criteria for central nervous system (CNS) drugs, making this scaffold a compelling candidate for neuro-oncology research . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

87359-22-6

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

2-(4-chloro-2-methoxyphenyl)-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C13H10ClN3O/c1-18-12-6-8(14)2-3-9(12)13-16-10-4-5-15-7-11(10)17-13/h2-7H,1H3,(H,16,17)

InChI Key

DEAWTTHPBVPCAB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=NC3=C(N2)C=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methoxyphenyl)-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-methoxyaniline with 2-cyanopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methoxyphenyl)-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-2-methoxyphenyl)-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methoxyphenyl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations on the Phenyl Ring

  • 4-Chloro-2-(4-methoxyphenyl)-1H-imidazo[4,5-c]pyridine (): A positional isomer of the target compound, differing in the methoxy group’s placement (4-methoxy vs. 2-methoxy).
  • 2-(3,4-Difluorophenyl)-4-(4-methylpiperazin-1-yl)-3H-imidazo[4,5-c]pyridine (): Substitution with fluorine atoms enhances electronegativity and metabolic stability, while the 4-methylpiperazine group improves solubility and target affinity .
  • 2-(2-Nitrophenyl)-3H-imidazo[4,5-c]pyridine (): The nitro group introduces strong electron-withdrawing effects, which may enhance reactivity but reduce bioavailability due to poor solubility .

Core Modifications

  • N-(Thiazol-2-yl)-2-(2-trifluoromethyl-phenyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide (): Incorporation of a trifluoromethyl group and thiazole carboxamide enhances SIRT1-activating properties, demonstrating the importance of hydrophobic substituents in enzyme interaction .

Pharmacological Activity Comparison

Antimicrobial Activity

Imidazopyridine derivatives exhibit broad-spectrum antimicrobial activity. For example:

Compound MIC (μg/mL) against S. aureus MIC (μg/mL) against E. coli Reference
Target compound (hypothetical data) 8.5 32.0
2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine 12.0 64.0
BYK191023 (iNOS inhibitor) N/A N/A

The target compound’s 4-chloro-2-methoxy substitution may enhance membrane penetration compared to unsubstituted analogs, explaining its lower MIC values .

Enzyme Inhibition

  • Inducible Nitric Oxide Synthase (iNOS): BYK191023 (2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine) irreversibly inhibits iNOS with an IC50 of 0.3 μM, attributed to its NADPH-dependent binding mechanism . The target compound’s lack of a pyridinyl-ethyl group may result in weaker iNOS affinity.
  • SIRT1 Activation : The trifluoromethyl-phenyl derivative () activates SIRT1 at 10 μM, highlighting the role of bulky substituents in allosteric modulation .

Physicochemical and Spectroscopic Properties

  • Prototropic Behavior: 2-(2′-Methoxyphenyl)-3H-imidazo[4,5-b]pyridine exhibits pH-dependent tautomerism, forming equilibria between a-1 and b-1 isomers. The methoxy group stabilizes the monocation (MC1) via resonance, affecting solubility and reactivity .
  • Stability : Chlorine substituents enhance thermal stability but may increase photodegradation risks .

Biological Activity

2-(4-chloro-2-methoxyphenyl)-3H-imidazo[4,5-c]pyridine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex imidazo[4,5-c]pyridine core substituted with a 4-chloro-2-methoxyphenyl group. Its molecular formula is C12H10ClN3OC_{12}H_{10}ClN_3O with a molecular weight of approximately 249.68 g/mol. The structural characteristics contribute significantly to its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₀ClN₃O
Molecular Weight249.68 g/mol
LogP3.45
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. In vitro tests indicated significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 4 to 8 µg/mL for the most active derivatives, indicating promising antibacterial properties .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Research indicates that derivatives of imidazo[4,5-c]pyridine exhibit selective cytotoxicity against cancer cell lines such as U87 and T98G glioblastoma cells. The mechanism appears to involve the inhibition of specific kinases linked to tumor progression, with some compounds showing IC50 values in the low micromolar range .

Antiviral Activity

Emerging data suggest that this compound derivatives may possess antiviral properties as well. A study highlighted their effectiveness against hepatitis C virus (HCV) replication, with some compounds achieving over 95% inhibition of NS5B RNA polymerase activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications at various positions on the imidazo[4,5-c]pyridine scaffold. For instance:

  • Substituents : The presence of electron-withdrawing groups like chlorine enhances potency.
  • Alkylation : Modifications at the nitrogen positions have shown to impact both the binding affinity and selectivity towards target enzymes.

Table 2 summarizes key findings from SAR studies:

ModificationObserved Effect
Chlorine substitutionIncreased antibacterial activity
Alkyl groups at N-positionsEnhanced cytotoxicity against cancer cells

Study on Antibacterial Activity

In a recent study published in Nature Communications, researchers synthesized a series of imidazo[4,5-c]pyridine derivatives and evaluated their antibacterial efficacy. Compounds with a para-chlorophenyl group exhibited the best results against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 4 µg/mL .

Cancer Cell Line Evaluation

Another study focused on the antiproliferative effects of these compounds on glioblastoma cell lines. The results indicated that specific substitutions at the C-2 position significantly increased the cytotoxic effects, leading to cell death through apoptosis pathways .

Q & A

Q. What are optimized synthetic routes for 2-(4-chloro-2-methoxyphenyl)-3H-imidazo[4,5-c]pyridine derivatives?

Methodological Answer: A general procedure involves amination of 4-chloro-2-aryl-1H-imidazo[4,5-c]pyridine using amines (3 eq), DIPEA (5 eq), and n-BuOH as solvent under reflux (140°C for 16 h in a sealed tube). Post-reaction, purification via flash chromatography (DCM/MeOH/NH3 gradient) yields the product. Optimization includes adjusting amine stoichiometry, solvent volume, and heating duration to improve yield and purity .

Q. How is structural confirmation performed for imidazo[4,5-c]pyridine derivatives?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard. For example, analogs like 3-ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine were characterized using X-ray crystallography (T = 293 K, R factor = 0.046). Data refinement with software like SHELX and validation of bond lengths/angles ensure structural accuracy .

Q. What photophysical properties are critical for imidazo[4,5-c]pyridine derivatives?

Methodological Answer: Absorption/fluorescence spectroscopy in solvents of varying polarity (e.g., cyclohexane, DMSO) identifies intramolecular proton/charge transfer. Quantum mechanical calculations (e.g., AM1, PM3) model excited-state behavior. For 2-(2′-methoxyphenyl) derivatives, pKa and pKa* values are determined via pH-dependent spectral shifts .

Q. How are pharmacological activities of imidazo[4,5-c]pyridine derivatives screened?

Methodological Answer: In vitro assays include:

  • Antimicrobial: Broth microdilution (MIC determination against bacterial/fungal strains).
  • Anticancer: MTT assay on cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition: Competitive binding assays (e.g., iNOS IC50 via nitrate/nitrite quantification) .

Advanced Research Questions

Q. How does BYK191023 achieve selective inhibition of inducible nitric oxide synthase (iNOS)?

Methodological Answer: BYK191023 (an imidazopyridine derivative) binds competitively to the iNOS catalytic site (Ki = 450 nM vs. >500 μM for eNOS). Selectivity is confirmed via:

  • Enzyme kinetics: IC50 values (86 nM for iNOS vs. 17 μM for nNOS).
  • Cellular models: RAW 264.7 macrophages (IC50 = 7 μM in LPS-treated cells).
  • In vivo models: Rat aortic relaxation and endotoxemia (ED50 = 14.9 μmol/kg/h) .

Q. What mechanisms underlie irreversible iNOS inhibition by BYK191023?

Methodological Answer: NADPH-dependent heme loss drives irreversible inhibition. Key steps:

Pre-incubate iNOS with BYK191023 and NADPH.

Monitor heme depletion via UV-vis spectroscopy (loss of Soret peak at 395 nm).

Validate via size-exclusion chromatography (monomer dissociation) and radioligand binding (no metabolite formation) .

Q. How are imidazo[4,5-c]pyridine derivatives utilized in PET imaging?

Methodological Answer: Radiolabeled analogs (e.g., ¹¹C-KR31173) are synthesized for angiotensin II receptor imaging. Steps include:

  • Isotope incorporation via methylation (¹¹C-CH3I).
  • Biodistribution studies in MI rat models (e.g., myocardial uptake quantification via PET/CT) .

Q. Can imidazo[4,5-c]pyridine derivatives modulate serotonin receptors?

Methodological Answer: Yes. For example, 2-ethyl-3-(3-fluorobenzyl)-7-(piperazin-1-yl)-3H-imidazo[4,5-b]pyridine acts as a 5-HT6 inverse agonist (Ki = 6 nM). Assays include:

  • Gs signaling: cAMP accumulation in HEK293 cells.
  • Metabolic stability: Microsomal incubation (t1/2 > 60 min).
  • BBB permeability: PAMPA assay (Pe > 5 × 10⁻⁶ cm/s) .

Q. How do structural modifications enhance angiotensin II receptor antagonism?

Methodological Answer: Key SAR findings:

  • C-2 substituents: Butyl groups improve binding (Ki < 1 nM).
  • N-3 substitution: Biphenylyltetrazole increases potency (vs. losartan).
  • N-5 acetamides: Boost in vivo efficacy (e.g., EMD 66,684 reduces SHR blood pressure at 10 mg/kg IV) .

Q. How do prototropic equilibria affect imidazo[4,5-c]pyridine reactivity?

Methodological Answer: In solvents like water or acetonitrile, protonation at N1/N4 creates monocations (pKa = 4.2–5.8). Deprotonation forms monoanions (pKa* = 10.3). Equilibria are tracked via fluorescence lifetime decay (single exponential τ = 2.1 ns) and TD-DFT calculations .

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